molecular formula C17H21N5O B7191239 N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide

Cat. No.: B7191239
M. Wt: 311.4 g/mol
InChI Key: FYWALPORVMWHRZ-UHFFFAOYSA-N
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Description

N-(1-bicyclo[221]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide is a complex organic compound that features a bicyclic heptane structure and a tetrazole ring

Properties

IUPAC Name

N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-2-4-14(5-3-12)16-19-21-22(20-16)11-15(23)18-17-8-6-13(10-17)7-9-17/h2-5,13H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWALPORVMWHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC34CCC(C3)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide typically involves multiple steps:

    Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the tetrazole ring: This step often involves the cyclization of a nitrile derivative with sodium azide under acidic conditions.

    Coupling of the two moieties: The final step involves the formation of an amide bond between the bicyclic heptane and the tetrazole-containing acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound could undergo various substitution reactions, especially electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions are typical.

Major Products

    Oxidation: Oxidation of the methyl group could yield a carboxylic acid derivative.

    Reduction: Reduction of the tetrazole ring could produce an amine derivative.

    Substitution: Substitution reactions could introduce various functional groups onto the phenyl ring, altering the compound’s properties.

Scientific Research Applications

N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Investigation as a potential drug candidate for various therapeutic areas.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bicyclic heptane structure could provide rigidity, while the tetrazole ring might mimic biological functional groups, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(phenyl)tetrazol-2-yl]acetamide: Lacks the methyl group on the phenyl ring.

    N-(1-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide: Contains a chlorine atom instead of a methyl group.

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